molecular formula C9H6N2O5 B13098407 2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione CAS No. 647860-37-5

2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione

Cat. No.: B13098407
CAS No.: 647860-37-5
M. Wt: 222.15 g/mol
InChI Key: IXOMGTBOPHXOAK-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with hydroxyl, methyl, and nitro substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the hydroxyl, methyl, and nitro groups . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solventless reactions and environmentally friendly catalysts, is increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its modulation of dopamine receptors suggests its potential use as an antipsychotic agent. Additionally, its ability to inhibit β-amyloid protein aggregation indicates its potential in treating Alzheimer’s disease . The compound’s effects are mediated through its binding to specific amino acid residues at the receptor’s allosteric binding site .

Comparison with Similar Compounds

2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:

Properties

CAS No.

647860-37-5

Molecular Formula

C9H6N2O5

Molecular Weight

222.15 g/mol

IUPAC Name

2-hydroxy-5-methyl-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C9H6N2O5/c1-4-2-3-5-6(7(4)11(15)16)9(13)10(14)8(5)12/h2-3,14H,1H3

InChI Key

IXOMGTBOPHXOAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)N(C2=O)O)[N+](=O)[O-]

Origin of Product

United States

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